molecular formula C20H15N3O4 B2366874 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946382-49-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2366874
M. Wt: 361.357
InChI Key: SXZOWWQWYHFWAB-UHFFFAOYSA-N
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Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C17H16N4O4S . It has a molecular weight of 372.4 . The compound is also known by the registry number ZINC000012180801 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrimidin-4-one ring system . The structure may be further analyzed using computational methods or experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 . Its solubility in DMSO is unknown . Further physical and chemical properties can be determined through experimental studies.

Scientific Research Applications

Synthesis and Antioxidant Activities

One study delves into the synthesis paths leading to novel compounds containing indane-amide along with pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives. These compounds, including chromene derivatives, have been investigated for their antioxidant activities. The research highlights the significance of chromene derivatives in medicinal chemistry, showcasing their broad spectrum of bioactivity including antitumor, antimicrobial, and anti-inflammatory properties (K. Mohamed, E. H. El-Sayed, 2019).

Development of Novel Compounds for Biological Applications

Another study presents a novel one-pot three-step method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives. These compounds feature a 2-pyrone scaffold, common in many natural and synthetic biologically active compounds, demonstrating the chemical's relevance in the synthesis of potentially therapeutic agents (Maria A. Vodolazhenko et al., 2012).

Potential Anticancer Applications

Research into the chemical shift assignment and molecular modeling of chromene derivatives suggests potential leads for new anticancer drugs. This study underscores the importance of the compound's structure in interacting with DNA and its potential application in developing treatments for cancer (Priscila Ivo Rubim de Santana et al., 2020).

Antimicrobial Activities

The synthesis and evaluation of fused pyrano pyrimidinones for their antimicrobial activity is another area of application. This research highlights the compound's role in creating novel molecules with potential antibacterial and antifungal properties, demonstrating its importance in the development of new antimicrobial agents (Janardhan Banothu et al., 2013).

Photophysical Properties and pH-Sensing Application

A study on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, including N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, showcases its application in developing pH sensors and logic gates. This research illustrates the compound's versatility, emphasizing its photophysical properties and potential in sensor technology (Han Yan et al., 2017).

properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-11-7-8-16-21-12(2)17(19(25)23(16)10-11)22-18(24)14-9-13-5-3-4-6-15(13)27-20(14)26/h3-10H,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZOWWQWYHFWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC4=CC=CC=C4OC3=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

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